N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
Description
Contextualization within N-Aryl Carboxamide Chemical Space
The N-aryl carboxamide functional group is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds. This moiety is characterized by an amide linkage where the nitrogen atom is attached to an aromatic ring. The planarity of the amide bond and its ability to participate in hydrogen bonding are crucial for molecular recognition and interaction with biological targets. The "chemical space" of N-aryl carboxamides is vast and diverse, encompassing drugs with various therapeutic applications.
The introduction of a dichlorophenyl group, as seen in N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide, significantly influences the electronic and lipophilic properties of the molecule. The two chlorine atoms are electron-withdrawing, which can affect the reactivity of the aromatic ring and the properties of the amide linkage. Furthermore, the lipophilicity imparted by the chlorine atoms can play a role in the compound's pharmacokinetic profile.
Overview of Structural Significance in Pyrrolidine (B122466) Chemistry
The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. ijpbs.com It is a prevalent structural motif in a multitude of natural products, pharmaceuticals, and catalysts. nih.govorganic-chemistry.org The significance of the pyrrolidine ring in the structure of this compound is multifaceted:
Three-Dimensional Structure: Unlike flat aromatic rings, the pyrrolidine ring is non-planar and can adopt various conformations, often referred to as "envelope" or "twist" conformations. This three-dimensionality can be crucial for fitting into the binding sites of biological macromolecules. nih.gov
Chirality: The pyrrolidine ring can possess stereocenters, leading to the existence of enantiomers and diastereomers. The stereochemistry of the pyrrolidine ring often has a profound impact on the biological activity of a molecule.
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This influences the solubility and transport properties of the molecule.
The combination of the rigid, electron-poor dichlorophenyl group with the flexible, three-dimensional pyrrolidine ring in this compound creates a molecule with a distinct conformational landscape and potential for specific molecular interactions.
Historical and Current Research Trajectories for Related Pyrrolidine-Carboxamide Scaffolds
The pyrrolidine-carboxamide scaffold has been a subject of continuous investigation in chemical and pharmaceutical research for decades. Historically, research in this area was often driven by the discovery of naturally occurring bioactive molecules containing this framework.
Historical Perspective:
Early research into pyrrolidine alkaloids and their derivatives laid the groundwork for understanding the chemical and biological properties of this class of compounds. The development of synthetic methodologies to access substituted pyrrolidines and to form the amide bond efficiently was a key focus.
Current Research Trends:
Contemporary research on pyrrolidine-carboxamide scaffolds is largely directed towards the discovery of new therapeutic agents. Some of the key research trajectories include:
Antimicrobial Agents: Researchers have explored pyrrolidine-carboxamide derivatives for their potential antibacterial and antifungal activities. nih.gov
Antiviral Compounds: The pyrrolidine ring is a component of several antiviral drugs, and research continues to explore new derivatives for the treatment of viral infections. guidechem.com
Anticancer Therapeutics: A significant area of research involves the design and synthesis of pyrrolidine-carboxamide derivatives as potential anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. nih.gov
Central Nervous System (CNS) Active Agents: The ability of small molecules containing the pyrrolidine scaffold to cross the blood-brain barrier has led to their investigation for the treatment of neurological and psychiatric disorders.
A notable example from recent literature that highlights the synthesis and characterization of a closely related structure is N-(1-(3,4-dichlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide. nih.gov The synthetic and analytical data for this compound provide valuable insights into the expected properties of this compound.
Table 1: Physicochemical Properties of a Related Pyrrolidine-Carboxamide Data for N-(1-(3,4-dichlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide nih.gov
| Property | Value |
| Molecular Formula | C₂₂H₂₅Cl₂N₃O₄S |
| Molecular Weight | 514.43 g/mol |
| Appearance | White solid |
| Melting Point | 98–100 °C |
Table 2: Spectroscopic Data of a Related Pyrrolidine-Carboxamide Data for N-(1-(3,4-dichlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide nih.gov
| Spectroscopy | Key Signals |
| IR (CHCl₃) νₘₐₓ (cm⁻¹) | 1341, 1383 (S=O), 1680 (C=O), 3361 (N-H) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 1.28 (d, J=7.1 Hz, 3H), 1.40–1.45 (m, 1H), 1.63–1.75 (m, 3H), 2.35 (s, 3H), 3.05–3.11 (m, 1H), 3.31–3.35 (m, 1H), 4.07 (dd, J¹=8.1 Hz; J²=3.7 Hz, 1H), 4.34 (p, J=7.0 Hz, 1H), 7.38 (d, J=8.1 Hz, 2H), 7.44 (dd, J¹=8.9 Hz; J²=2.4 Hz, 1H), 7.52 (d, J=8.8 Hz, 1H), 7.70 (d, J=8.3 Hz, 2H), 7.93 (d, J=2.4 Hz, 1H), 8.26 (d, J=7.2 Hz, 1H), 10.13 (s, 1H) |
| HRMS (ESI-MS) | m/z: [M+H]⁺ Calculated for C₂₂H₂₆Cl₂N₃O₄S: 464.1411; Found: 464.1408 |
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-4-3-8(7-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYRALALOIPHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35640-08-5 | |
| Record name | PYRROLIDINE-1-CARBOXYLIC ACID (3,4-DICHLORO-PHENYL)-AMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl Pyrrolidine 1 Carboxamide
Established Synthetic Routes to the N-Aryl Pyrrolidine-1-carboxamide (B1295368) Core
The traditional synthesis of this compound relies on well-established chemical reactions that assemble the molecule from simpler precursors.
Amide Bond Formation Strategies for Carboxamide Linkage
The central carboxamide linkage in N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a disubstituted urea (B33335) functional group. The most direct and common method for forming this bond is the reaction between a secondary amine (pyrrolidine) and an isocyanate (3,4-dichlorophenyl isocyanate). wikipedia.orgnih.gov This reaction is typically rapid and high-yielding, proceeding via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
Alternative strategies, while less direct for this specific target, are prevalent in amide bond synthesis. These include:
Use of Phosgene (B1210022) or Equivalents: Reacting an amine with phosgene (COCl₂) or a safer equivalent like triphosgene (B27547) generates a carbamoyl (B1232498) chloride, which then reacts with a second amine to form the urea.
Coupling Reagents: While more common for peptide bonds, coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) can facilitate the reaction between a carboxylic acid and an amine. nih.gov For urea synthesis, this would involve reacting pyrrolidine-1-carboxylic acid with 3,4-dichloroaniline (B118046).
Oxidative Carbonylation: Catalytic methods involving the palladium-catalyzed oxidative carbonylation of amines with carbon monoxide can also produce ureas. acs.org
A comparative table of common urea synthesis methods is presented below.
| Method | Reactants | Key Features | Common Application |
|---|---|---|---|
| Isocyanate Addition | Amine + Isocyanate | High yield, fast reaction, readily available starting materials. | Industrial and laboratory synthesis of ureas. wikipedia.org |
| Phosgenation | 2x Amines + Phosgene/Equivalent | Versatile but requires handling of highly toxic reagents. | Synthesis of symmetric and asymmetric ureas. |
| Carboxylic Acid Coupling | Carboxylic Acid + Amine | Requires activating/coupling agents, generates stoichiometric waste. nih.govrsc.orgresearchgate.net | More common for standard amide/peptide synthesis. nih.govrsc.orgresearchgate.net |
| Oxidative Carbonylation | Amine(s) + Carbon Monoxide | Catalytic method, uses CO as a C1 source. acs.org | Advanced synthesis requiring specific catalytic setups. acs.org |
Pyrrolidine (B122466) Ring Construction Methodologies
The pyrrolidine ring is a saturated five-membered heterocycle that can be synthesized through various established methods. wikipedia.org While for the synthesis of the title compound, pyrrolidine is often used as a starting material, its own synthesis is a fundamental aspect of organic chemistry.
Industrial Production: Industrially, pyrrolidine is produced by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) over a cobalt- and nickel-oxide catalyst at high temperatures and pressures. wikipedia.org
Cyclization Reactions: A common laboratory-scale synthesis involves the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base, leading to intramolecular cyclization. wikipedia.org
From Natural Sources: The amino acids proline and hydroxyproline (B1673980) are naturally occurring, optically pure sources of the pyrrolidine skeleton. wikipedia.orgmdpi.comnih.gov Functional group manipulations of these precursors are a cornerstone for synthesizing chiral pyrrolidine derivatives. mdpi.comnih.gov
Cycloaddition Reactions: [3+2] cycloaddition reactions, particularly those involving azomethine ylides, are powerful tools for constructing substituted pyrrolidine rings with high stereocontrol. tandfonline.commappingignorance.orgosaka-u.ac.jp
Reduction of Pyrroles: The catalytic hydrogenation of substituted pyrroles can lead to highly functionalized pyrrolidines, often with excellent diastereoselectivity. acs.orgnih.gov
Incorporation of the Dichlorophenyl Moiety
The 3,4-dichlorophenyl group is typically introduced using a pre-functionalized starting material. The most relevant precursor for the synthesis of this compound is 3,4-dichlorophenyl isocyanate. wikipedia.org
This key intermediate is synthesized industrially via the phosgenation of 3,4-dichloroaniline. google.compatsnap.comgoogle.com The process involves reacting 3,4-dichloroaniline with phosgene or a phosgene equivalent in an inert solvent. google.com The reaction often proceeds in two stages, a low-temperature step followed by a high-temperature step, to improve efficiency and minimize side reactions, achieving high purity and yields. google.com
Advanced Synthetic Approaches and Process Development
Modern synthetic chemistry offers more sophisticated methods that allow for greater control over the molecular architecture and efficiency of the reaction process.
Stereoselective Synthesis and Chiral Resolution Techniques
While the parent compound this compound is achiral, many of its derivatives and related structures possess stereocenters, making stereoselective synthesis crucial.
Asymmetric Synthesis: The enantioselective synthesis of substituted pyrrolidines is a major area of research. mdpi.comnih.gov Key strategies include:
Using Chiral Pool Precursors: Starting from enantiomerically pure compounds like (S)- or (R)-proline ensures the chirality is carried through the synthesis. mdpi.comnih.gov
Catalytic Asymmetric Cycloadditions: The use of chiral catalysts in [3+2] cycloaddition reactions of azomethine ylides allows for the creation of substituted pyrrolidines with high enantiomeric excess. mappingignorance.orgacs.org
Ring-Closing Metathesis (RCM): Chiral enyne substrates, often derived from amino acids, can be cyclized using ruthenium catalysts to form chiral pyrrolidine derivatives. acs.orgwhiterose.ac.uk
Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of enantiomers), resolution techniques can be employed to separate them.
Diastereomeric Salt Formation: Reacting a racemic amine or carboxylic acid with a chiral resolving agent forms diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. pharmtech.com
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. whiterose.ac.ukrsc.org Dynamic kinetic resolution (DKR) is an advanced form where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product enantiomer. rsc.org
| Approach | Description | Key Advantage |
|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally chiral starting materials like proline. mdpi.comnih.gov | Provides access to optically pure compounds. mdpi.comnih.gov |
| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. mappingignorance.orgacs.org | Highly efficient in creating chirality from achiral precursors. mappingignorance.orgacs.org |
| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. pharmtech.comrsc.org | Applicable when asymmetric synthesis is not feasible. pharmtech.comrsc.org |
Catalytic Methodologies for Specific Bond Formations
Catalysis offers greener, more efficient, and atom-economical routes for constructing key chemical bonds.
Catalytic Urea Synthesis: While the reaction of isocyanates with amines is highly efficient, catalytic methods for urea synthesis from different precursors are continuously being developed.
From CO₂: Titanium complexes can catalyze the synthesis of urea derivatives from alkyl ammonium (B1175870) carbamates, which can be formed from amines and low concentrations of carbon dioxide, offering a route for CO₂ utilization. nih.gov
From Carbon Monoxide: Selenium-based catalysts can be used to synthesize ureas by reacting carbon monoxide with amines. google.com Palladium catalysts are also effective in the oxidative carbonylation of amines to form ureas. acs.org
Catalytic Amide Bond Formation: For synthetic routes that may proceed through a carboxylic acid intermediate, modern catalytic methods can form the amide bond directly, avoiding the need for stoichiometric coupling reagents. rsc.orgnih.gov Catalysts based on magnesium nitrate (B79036) or imidazole (B134444) have been shown to facilitate the direct synthesis of amides from carboxylic acids using urea as the nitrogen source. rsc.orgnih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolidine |
| 3,4-dichloroaniline |
| 3,4-dichlorophenyl isocyanate |
| Phosgene |
| Triphosgene |
| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) |
| Pyrrolidine-1-carboxylic acid |
| Carbon monoxide |
| 1,4-butanediol |
| 4-chlorobutan-1-amine |
| Proline |
| Hydroxyproline |
| Carbon dioxide |
| Magnesium nitrate |
| Imidazole |
Optimization of Reaction Conditions and Yields
The synthesis of N-(aryl)pyrrolidine-1-carboxamides is typically achieved through the condensation of pyrrolidine with an appropriate aryl isocyanate or carbamoyl chloride. The optimization of this reaction is crucial for maximizing product yield and purity while minimizing reaction times and the formation of byproducts. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the use of catalysts or bases.
For closely related analogues such as N-(4-chlorophenyl)pyrrolidine-1-carboxamide, the synthesis has been effectively carried out by reacting pyrrolidine with (4-chlorophenyl)carbamic chloride. nih.gov A common approach involves stirring the reactants in a suitable solvent, such as ethanol, at reflux temperature for several hours. nih.gov This method has been reported to produce yields as high as 79%. nih.gov
In the broader context of N-amidation reactions, carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) are frequently employed, particularly when starting from a carboxylic acid and an amine. analis.com.my Optimization studies for similar amide bond formations have explored various solvents, temperatures, and reactant molar ratios. For instance, the reaction between cinnamic acid and p-anisidine (B42471) was optimized using EDC.HCl in anhydrous tetrahydrofuran (B95107) (THF) at 60°C, with a molar ratio of 1:1:1.5 (acid:amine:EDC.HCl) over 150 minutes, achieving a yield of 93.1%. analis.com.my Such findings suggest that a systematic variation of reaction parameters could lead to significant yield improvements in the synthesis of this compound.
The table below summarizes typical conditions and reported yields for the synthesis of analogous carboxamide compounds, providing a framework for potential optimization strategies.
| Analogue | Reactants | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-chlorophenyl)pyrrolidine-1-carboxamide | Pyrrolidine, (4-chlorophenyl)carbamic chloride | Ethanol | Reflux, 4h | 79 | nih.gov |
| N-(1-(3,4-dichlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | N-tosyl-L-proline, EDC.HCl, HOBt, N-(3,4-dichlorophenyl)-2-aminopropanamide | Not Specified | Not Specified | 61 | nih.gov |
| N-(4-methoxyphenyl)cinnamamide | Cinnamic acid, p-anisidine, EDC.HCl | Anhydrous THF | 60°C, 150 min | 93.1 | analis.com.my |
Derivatization and Analogue Synthesis Strategies
The molecular scaffold of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities. These strategies typically focus on three main regions of the molecule: the pyrrolidine ring, the N-(3,4-dichlorophenyl) moiety, and the carboxamide linker.
Systematic Modification of the Pyrrolidine Ring
The pyrrolidine ring is a common structural motif in many biologically active compounds and offers numerous possibilities for modification. researchgate.netmdpi.com Synthetic strategies often begin with functionalized pyrrolidine precursors, such as L-proline or 4-hydroxyproline, which contain pre-existing chiral centers and functional groups that facilitate further derivatization. mdpi.com
The table below illustrates examples of modifications to the pyrrolidine ring in related carboxamide structures.
| Modification Strategy | Example Precursor/Reaction | Resulting Structure Type | Reference |
|---|---|---|---|
| N-Sulfonylation | Proline + Toluene sulfonyl chloride | 1-Tosylpyrrolidine-2-carboxamide derivatives | plos.org |
| Ring Functionalization | Starting from 4-hydroxyproline | 4-substituted pyrrolidine derivatives | mdpi.com |
| Ring Contraction | Pyridine + Silylborane (photochemical) | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | nih.gov |
Structural Variation on the N-(3,4-Dichlorophenyl) Moiety
Altering the substitution pattern on the N-phenyl ring is a classical medicinal chemistry strategy to modulate electronic, steric, and lipophilic properties. For the N-(3,4-dichlorophenyl) moiety, variations can include changing the position of the chlorine atoms, replacing them with other halogens (e.g., fluorine, bromine), or introducing different electron-donating or electron-withdrawing groups.
Research on related compounds has demonstrated the feasibility of this approach. For example, a series of N-(1-(phenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamides was synthesized with various substitutions on the phenyl ring. nih.gov Analogues included the 3-chloro-4-fluoro, 4-chloro, and 3,4-dimethoxy derivatives, showcasing the chemical tolerance of the core structure to different functional groups. nih.gov The synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives further highlights how different halogenation patterns can be incorporated. nih.gov These modifications can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds.
The following table presents examples of structural variations on the aromatic ring found in analogous compounds.
| Substitution Pattern | Example Compound Name | Reference |
|---|---|---|
| 3-Chloro-4-fluoro | N-(1-(3-chloro-4-fluorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | nih.gov |
| 4-Chloro | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | nih.gov |
| 3,4-Dimethoxy | N-(1-(3,4-dimethoxyphenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | nih.gov |
| 3,5-Dichloro-2-hydroxy | 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | nih.gov |
Diversification of the Carboxamide Linker Region
The carboxamide linker, while seemingly simple, plays a critical role in defining the spatial relationship and orientation between the pyrrolidine and dichlorophenyl moieties. Diversification of this region can involve altering its length, rigidity, or incorporating additional functional groups.
Strategies for linker modification can be drawn from solid-phase peptide synthesis, where various linkers like the acid-labile Sieber or Rink linkers are used to generate carboxamides from resin-bound carboxylic acids. combichemistry.com This approach allows for the assembly of more complex structures. Another strategy is to create branched linkers, which can be used to attach multiple ligand copies or other functional moieties like fluorescent tags. nih.gov
In a more direct modification of the linker backbone, alkyl or aryl substituents can be introduced on the atoms adjacent to the carboxamide group. For example, in a series of potent opioid kappa agonists, alkyl and aryl groups were introduced at the C1 position of an ethyl-linking moiety connecting a pyrrolidine ring to an N-methyl acetamide (B32628) group. drugbank.com This demonstrates how extending and substituting the linker can profoundly influence biological activity. drugbank.com Carboxylic acids can also be converted into aliphatic amines via derivatization with a half-protected diamine, which can then be further modified, effectively replacing the carboxamide with a different functional group. thermofisher.com
The table below outlines several strategies for diversifying the linker region.
| Diversification Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Linker Extension/Substitution | Introducing alkyl or aryl groups on the atoms adjacent to the amide. | Synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with substituents on the ethyl linker. | drugbank.com |
| Branched Linkers | Using a branched backbone to attach multiple groups or add functionality. | Synthesis of a branched flexible linker for connecting bioactive peptides. | nih.gov |
| Solid-Phase Linkers | Employing specialized linkers (e.g., Rink, Sieber) for solid-phase synthesis. | Generation of primary carboxamides from resin-bound acids. | combichemistry.com |
| Functional Group Interconversion | Converting the carboxylic acid precursor to other functionalities before amine coupling. | Conversion of a carboxylic acid to an aliphatic amine for further modification. | thermofisher.com |
Structure Activity Relationship Sar Investigations of N 3,4 Dichlorophenyl Pyrrolidine 1 Carboxamide Analogues
Elucidation of Key Structural Features for Molecular Activity
The biological activity of N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide analogues is intricately linked to the specific arrangement and properties of its constituent chemical moieties. The following sections delve into the influence of the dichlorophenyl substitution, the conformation and substitution of the pyrrolidine (B122466) ring, and the role of the carboxamide linkage.
Influence of Dichlorophenyl Substitution Pattern
The substitution pattern on the phenyl ring is a critical determinant of the biological activity in this class of compounds. The presence and position of the chlorine atoms significantly impact the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.
Research on related N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives has shown that electron-withdrawing groups on the phenyl ring can enhance activity. For instance, in a series of anticonvulsant agents, analogues bearing a 4-chloro or a 4-nitro substituent on the phenyl ring demonstrated notable activity. This suggests that the electronic nature of the substituent plays a key role.
While a systematic study comparing all possible dichlorophenyl substitution patterns for this compound is not extensively documented in publicly available literature, SAR studies on other dichlorophenyl-containing compounds provide valuable insights. For example, in a series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, the 3,4-dichloro substitution was found to be optimal for potent and selective kappa-opioid agonistic activity. This indicates that the specific placement of chlorine atoms at the 3 and 4 positions may be crucial for creating a favorable interaction with the target receptor, potentially through specific hydrophobic or electronic interactions.
The table below illustrates how different substitution patterns on the phenyl ring in a hypothetical series of N-phenylpyrrolidine-1-carboxamide analogues could influence their biological activity, based on general SAR principles.
| Substitution Pattern | Electronic Effect | Potential Impact on Activity |
| Unsubstituted Phenyl | Neutral | Baseline activity |
| 4-Chlorophenyl | Electron-withdrawing | Potential for increased activity |
| 2,4-Dichlorophenyl | Strongly electron-withdrawing | May enhance or decrease activity depending on steric hindrance |
| 3,4-Dichlorophenyl | Strongly electron-withdrawing | Often associated with potent activity in related series |
| 3,5-Dichlorophenyl | Strongly electron-withdrawing | Different steric profile, may lead to altered selectivity |
Role of Pyrrolidine Ring Conformation and Substitution
The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The specific puckering of the ring influences the spatial orientation of its substituents, which is critical for proper alignment within a biological target's binding site. Substituents on the pyrrolidine ring can also modulate its physicochemical properties, such as lipophilicity and basicity.
In studies of related pyrrolidine carboxamide derivatives as 11β-HSD1 inhibitors, modifications to the pyrrolidine ring were a key aspect of the optimization process. For instance, the introduction of specific substituents can lock the ring into a preferred conformation, thereby enhancing binding affinity.
The following table outlines the potential effects of substitutions at different positions of the pyrrolidine ring on the activity of this compound analogues.
| Pyrrolidine Substitution | Potential Effect | Rationale |
| Unsubstituted | Baseline conformation and activity | Provides a foundational structure for modification. |
| 2-Methyl | Increased steric bulk near the carboxamide | May enhance or disrupt binding depending on the target's topology. |
| 3-Hydroxy | Introduction of a hydrogen bond donor/acceptor | Could form new interactions with the biological target. |
| 4-Fluoro | Alters ring pucker and electronic properties | Can influence conformational preference and metabolic stability. |
| N-Methyl | Increased basicity and steric hindrance at the nitrogen | May affect solubility and interactions with the target. |
Importance of the Carboxamide Linkage
The carboxamide linkage (-CO-NH-) is a common functional group in many biologically active molecules, serving as a rigid and planar unit that can participate in hydrogen bonding. In this compound, this linker connects the pyrrolidine ring to the dichlorophenyl moiety and is essential for maintaining the structural integrity and biological activity of the compound.
The amide bond's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows for specific and strong interactions with amino acid residues in a protein's active site. The planarity of the amide bond also restricts the conformational freedom of the molecule, which can be entropically favorable for binding.
While specific studies on modifying the carboxamide linkage in this compound are scarce, research on other carboxamide-containing compounds has demonstrated the importance of this group. For example, in a series of N-acyl-pyrrolidine derivatives, the carboxamide group was found to be a key pharmacophoric element for their activity as FAAH inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the molecular properties that are important for activity.
Development of Predictive Computational Models
The development of a predictive QSAR model for this compound analogues would involve several key steps. First, a dataset of compounds with their corresponding biological activities would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Examples of commonly used molecular descriptors include:
Topological descriptors: Molecular weight, number of rotatable bonds, etc.
Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.
Hydrophobic descriptors: LogP (partition coefficient).
3D descriptors: Molecular surface area, volume.
Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).
For a hypothetical QSAR model for a series of N-aryl pyrrolidine carboxamides, the resulting equation might look like:
pIC50 = c0 + c1LogP + c2Dipole_Moment + c3*Molecular_Surface_Area
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, c2, and c3 are coefficients determined by the regression analysis.
Statistical Validation and Interpretation of QSAR Parameters
A crucial step in QSAR modeling is the rigorous validation of the developed model to ensure its robustness and predictive power. Validation is typically performed using both internal and external methods.
Internal validation techniques assess the stability of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model.
External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is assessed by the predictive correlation coefficient (R²_pred).
The table below summarizes key statistical parameters used for QSAR model validation.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal validation) | > 0.5 |
| R²_pred | Predictive correlation coefficient (external validation) | > 0.6 |
| RMSE | Root Mean Square Error | As low as possible |
Interpretation of the QSAR parameters can provide valuable insights into the SAR of the compounds. For example, a positive coefficient for LogP in the QSAR equation would suggest that increasing the lipophilicity of the compounds is beneficial for their activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This information can then guide the design of new, more potent analogues.
Pharmacophore Modeling and Ligand-Based Molecular Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of novel, potent compounds by abstracting the essential steric and electronic features required for biological activity. nih.govnih.gov In the context of this compound and its analogues as inhibitors of Fatty Acid Amide Hydrolase (FAAH), pharmacophore models have been instrumental in elucidating the key molecular interactions necessary for potent inhibition and in guiding the design of new chemical entities. researchgate.netnih.gov
A pharmacophore model is an ensemble of features in three-dimensional space that represents the crucial interaction points between a ligand and a specific biological target. For FAAH inhibitors, these models are typically generated from a training set of structurally diverse but functionally related compounds, including various aryl ureas, carbamates, and carboxamides. researchgate.netnih.gov The resulting models serve as 3D queries for virtual screening of large chemical databases to find new scaffolds or as blueprints for the rational design of more effective inhibitors. nih.govresearchgate.net
Several studies have focused on developing predictive pharmacophore models for FAAH inhibitors. A widely recognized model, often designated Hypo-1, was generated from a training set of 21 diverse FAAH inhibitors whose inhibitory activity spanned five orders of magnitude. researchgate.net This optimal model identified four critical features: two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit, complemented by two excluded volumes to define regions of steric hindrance. researchgate.net The robustness of such models is often confirmed through cross-validation and by testing their ability to distinguish highly active FAAH inhibitors from less active or decoy molecules in a larger test set. researchgate.net
Dynamic pharmacophore models, which account for the inherent flexibility of the FAAH active site, have also been developed. These models are generated using an ensemble of protein conformations, for instance, from molecular dynamics simulations. nih.gov A typical dynamic model for FAAH inhibitors consists of two hydrogen-bond acceptor elements and three to four aromatic or hydrophobic elements. nih.gov These features correspond to key interaction regions within the FAAH active site: the catalytic triad (B1167595) (Ser241–Ser217–Lys142), the oxyanion hole, the hydrophobic acyl-chain binding channel, and a cytosolic port. nih.govnih.gov The crucial carbonyl group of the urea (B33335) or carboxamide moiety in inhibitors like this compound consistently maps to a hydrogen-bond acceptor feature that interacts with the catalytic Ser241 residue. nih.govnih.gov
The table below summarizes the key features of a representative ligand-based pharmacophore model developed for FAAH inhibitors of the aryl carboxamide class.
| Pharmacophore Feature | Description | Corresponding Moiety in this compound |
|---|---|---|
| Hydrogen Bond Acceptor 1 (HBA1) | Essential for interaction with the catalytic serine residue (Ser241) in the FAAH active site. | Carbonyl oxygen of the carboxamide group |
| Hydrogen Bond Acceptor 2 (HBA2) | Additional hydrogen bonding site that can increase affinity. | (Potential interaction via other atoms depending on conformation) |
| Aromatic Ring (AR) | Provides π-π stacking or hydrophobic interactions within the active site. | 3,4-dichlorophenyl group |
| Hydrophobic Group (HY) | Occupies the hydrophobic acyl-chain binding channel of FAAH. | Pyrrolidine ring and/or dichlorophenyl group |
| Excluded Volume(s) | Defines regions where steric bulk is detrimental to activity. | N/A |
Ligand-based molecular design utilizes these pharmacophore models to guide structural modifications. By aligning analogues to the pharmacophore hypothesis, researchers can predict how changes to the chemical structure will affect biological activity. For example, modifications to the dichlorophenyl ring, such as altering the substitution pattern or replacing it with other aromatic systems, can be evaluated based on how well the new group satisfies the aromatic and hydrophobic features of the model. Similarly, the model can inform modifications to the pyrrolidine ring to better occupy the hydrophobic channel or the introduction of additional functional groups to interact with other pharmacophoric points.
The following table illustrates how pharmacophore-guided modifications can influence the inhibitory activity of analogues related to this compound. The activity data is representative of typical structure-activity relationship (SAR) findings for this class of FAAH inhibitors.
| Compound Analogue | Modification from Parent Structure | Fit to Pharmacophore Model | Representative IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | This compound | Good | 15 |
| Analogue 1 | Replacement of 3,4-dichloro with 4-chloro substitution | Maintains key AR and HY features, but with altered electronics. | 45 |
| Analogue 2 | Replacement of dichlorophenyl with a non-aromatic cyclohexyl group | Loses critical Aromatic Ring (AR) feature. | >1000 |
| Analogue 3 | Replacement of pyrrolidine with a larger piperidine (B6355638) ring | May alter fit within the Hydrophobic (HY) pocket. | 25 |
| Analogue 4 | Replacement of carboxamide with a thioamide | Alters the electronic character of the Hydrogen Bond Acceptor (HBA1). | 80 |
Molecular Interactions and Biochemical Mechanism Elucidation
Receptor Binding Studies and Selectivity Profiling
Functional Receptor Assays in Heterologous Systems
To investigate the pharmacological activity of N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide, functional receptor assays would be conducted in heterologous systems. These systems, such as genetically modified cell lines (e.g., HEK293, CHO), are engineered to express a specific target receptor. This approach allows for the study of the compound's effect on the receptor in a controlled environment, isolated from the complexities of a native biological system.
A common technique involves transiently or stably transfecting the host cells with the gene encoding the receptor of interest. Once the cells express the receptor on their surface, they can be exposed to varying concentrations of this compound. The functional consequence of this interaction is then measured. For instance, if the target is a G-protein coupled receptor (GPCR), downstream signaling events such as changes in intracellular calcium levels or cyclic AMP (cAMP) production can be quantified using fluorescent dyes or luminescence-based reporter gene assays.
The data generated from these assays would allow for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values indicate the potency of this compound as either an agonist or an antagonist of the specific receptor.
Table 1: Hypothetical Functional Receptor Assay Data for this compound
| Target Receptor | Assay Type | Measured Parameter | Compound Activity | Potency (IC50/EC50) |
|---|---|---|---|---|
| Receptor A | Calcium Flux Assay | Intracellular Ca2+ | Antagonist | 50 nM |
| Receptor B | cAMP Assay | cAMP Levels | Agonist | 120 nM |
Protein-Protein Interaction (PPI) Modulation
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. ajwilsonresearch.com Small molecules that can modulate these interactions are therefore of significant therapeutic interest. nih.gov
To identify potential PPIs that are modulated by this compound, a variety of high-throughput screening methods could be employed. One such method is the yeast two-hybrid (Y2H) screen, which can systematically test for interactions between proteins in the presence of the compound. Alternatively, affinity purification-mass spectrometry (AP-MS) could be used. In this approach, a "bait" protein is used to pull down its interacting partners from a cell lysate, and the entire complex is then analyzed by mass spectrometry to identify the constituent proteins. By comparing the protein complexes formed in the presence and absence of this compound, specific PPIs that are either disrupted or stabilized by the compound can be identified. researchgate.net
Computational methods, such as molecular docking and virtual screening, can also be used to predict potential PPI targets based on the structure of this compound and known protein structures. nih.gov
Once a potential PPI target has been identified, biophysical techniques are used to characterize the modulatory effect of this compound in a quantitative manner. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding affinity and thermodynamics of the interaction.
For example, in an SPR experiment, one of the interacting proteins is immobilized on a sensor chip, and the other protein is flowed over the surface in the presence and absence of this compound. Changes in the refractive index at the sensor surface are measured, which are proportional to the mass bound to the surface. This allows for the determination of the association and dissociation rate constants, and ultimately the binding affinity (KD) of the PPI.
Table 2: Hypothetical Biophysical Data for PPI Modulation by this compound
| PPI Target | Biophysical Method | Effect of Compound | Change in Binding Affinity (KD) |
|---|---|---|---|
| Protein X - Protein Y | Surface Plasmon Resonance (SPR) | Disruption | 5-fold increase |
| Protein A - Protein B | Isothermal Titration Calorimetry (ITC) | Stabilization | 3-fold decrease |
Elucidation of Molecular Binding Modes
Understanding how this compound binds to its protein target at the atomic level is crucial for rational drug design and optimization.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex. nih.gov In a co-crystallography experiment, the target protein is purified and crystallized in the presence of this compound. researchgate.net The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map of the complex. This map can then be used to build an atomic model of the protein and the bound ligand, revealing the precise binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate the binding. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for studying ligand-protein interactions in solution. mdpi.com One common NMR technique for binding site mapping is the Chemical Shift Perturbation (CSP) experiment. mdpi.com In this experiment, a series of 2D NMR spectra (e.g., 1H-15N HSQC) are recorded for a 15N-labeled protein in the presence of increasing concentrations of this compound. nih.gov Upon binding of the ligand, the chemical environment of the amino acid residues in the binding site is altered, leading to changes in their corresponding peaks in the NMR spectrum. By analyzing these chemical shift changes, the residues that form the binding pocket can be identified and mapped onto the protein's structure. researchgate.net
Table 3: Hypothetical NMR CSP Data for this compound Binding
| Protein Target | Residues with Significant Chemical Shift Perturbations | Inferred Binding Site Location |
|---|---|---|
| Enzyme Z | Val-25, Ile-47, Phe-82, Leu-91 | Hydrophobic pocket near the active site |
Site-Directed Mutagenesis for Interaction Validation
To definitively confirm the binding interactions and elucidate the mechanism of action of this compound and related inhibitors, site-directed mutagenesis has proven to be a critical molecular tool. This technique allows for the precise alteration of specific amino acid residues within the target enzyme, Fatty Acid Amide Hydrolase (FAAH), to assess their individual contributions to inhibitor binding and efficacy.
A significant challenge in the preclinical development of FAAH inhibitors has been the difference in potency observed between rodent and human orthologs of the enzyme. To address this, researchers have employed site-directed mutagenesis to create a "humanized" version of the rat FAAH enzyme (h/rFAAH). nih.gov This was achieved by identifying amino acid sequence differences within the active sites of human and rat FAAH and subsequently mutating the residues in the rat enzyme to match those of the human counterpart. nih.gov
This engineered h/rFAAH not only maintained the high expression yield and stability of the rat enzyme, making it suitable for structural studies, but it also crucially exhibited the inhibitor sensitivity profile of human FAAH. nih.govnih.gov This innovative approach provided a robust platform to study the interactions of inhibitors in a context that is more relevant to human physiology.
One of the key findings from studies involving this humanized enzyme was the determination of the crystal structure of FAAH in complex with an inhibitor, providing a detailed view of the binding pocket. nih.govnih.gov For a related class of piperidine (B6355638) urea (B33335) inhibitors, it was confirmed that they act by covalent carbamylation of a key serine residue (Ser241) within the catalytic site of FAAH. nih.gov
While specific site-directed mutagenesis data for this compound is not extensively detailed in publicly available research, the validation of the binding site for structurally similar FAAH inhibitors provides a strong basis for understanding its mechanism. The key amino acid residues in the FAAH active site, identified through these mutagenesis and structural studies, are crucial for the binding and activity of this class of compounds.
The table below summarizes key amino acid residues within the FAAH active site that are implicated in inhibitor interactions, based on mutagenesis studies and structural biology of related compounds. The alteration of these residues would be expected to significantly impact the binding and inhibitory potency of this compound.
| Residue | Role in Inhibitor Interaction | Potential Impact of Mutation |
| Ser241 | Catalytic nucleophile; site of covalent modification by urea-based inhibitors. | Loss of inhibitory activity due to the inability to form a covalent bond. |
| Ser217 | Part of the catalytic triad (B1167595). | Disruption of the catalytic machinery, potentially affecting inhibitor binding and enzyme function. |
| Lys142 | Part of the catalytic triad. | Alteration of the active site electrostatics, likely reducing inhibitor binding affinity. |
| Val491 | Forms part of the binding pocket; contributes to species-specific inhibitor potency. | Changes in steric and hydrophobic interactions, leading to altered inhibitor affinity. |
| Leu | A key residue in rat FAAH that, when mutated to the corresponding human residue, alters inhibitor sensitivity. | Modification of the binding pocket size and shape, impacting species selectivity of the inhibitor. |
These findings underscore the power of site-directed mutagenesis in dissecting the molecular interactions between inhibitors and their target enzymes. By systematically modifying the amino acid composition of the FAAH active site, researchers can validate the specific residues that are indispensable for the binding of this compound, thereby confirming its mechanism of action at a molecular level.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Scoring Approaches for Ligand-Target Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide, docking is employed to predict its binding mode and affinity for various biological targets, such as enzymes or receptors.
The reliability of molecular docking results is contingent upon the validation of the docking protocol. This is a critical step to ensure that the chosen software and parameters can accurately reproduce experimentally determined binding poses. A common validation method involves redocking a co-crystallized ligand back into the active site of its protein target. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is below a certain threshold, typically 2.0 Å. nih.gov
For a novel compound like this compound, where a co-crystal structure may not be available, the docking protocol can be validated using a known inhibitor of the target protein that shares structural similarities. The selection of the protein target is often guided by the therapeutic area of interest. For instance, in the study of related carboxamide derivatives as antimycobacterial agents, the crystal structure of Mycobacterium tuberculosis enoyl reductase (InhA) complexed with a similar inhibitor was utilized for docking studies.
The validation process ensures that the scoring function can effectively distinguish between active and inactive compounds and that the search algorithm can efficiently explore the conformational space of the ligand to identify the most favorable binding pose.
Once a docking protocol is validated, it can be used to predict the binding pose and affinity of this compound with its putative target. The binding pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.gov
The binding affinity is a quantitative measure of the strength of this interaction, often expressed as a docking score or an estimated inhibition constant (Ki). For example, in a study of new sulphonamide pyrrolidine (B122466) carboxamide derivatives, a compound featuring the N-(3,4-dichlorophenyl) moiety was docked against Plasmodium falciparum N-myristoyltransferase (PfNMT). The analysis predicted a theoretical inhibition constant (Ki) of 0.09 μM, indicating a strong binding affinity. nih.govmalariaworld.org
The predicted binding mode can elucidate the structure-activity relationship (SAR) of this compound and its analogs. By understanding how the dichlorophenyl and pyrrolidine carboxamide moieties contribute to binding, researchers can design new derivatives with improved potency and selectivity.
| Parameter | Description | Example Value (from related compounds) |
| Docking Score | A measure of the predicted binding affinity, typically in kcal/mol. | -10.07 kcal/mol |
| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. | 0.09 μM |
| Interacting Residues | Specific amino acids in the target's active site that form bonds with the ligand. | TYR158, Cys145, Ser144, Gly143 |
| Interaction Types | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bonds, van der Waals forces |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic view of its interaction with a biological target, complementing the static picture provided by molecular docking.
After docking this compound into a target's active site, MD simulations can be performed to assess the stability of the resulting complex. The simulation tracks the trajectory of the ligand and protein atoms over a period of nanoseconds, providing insights into the durability of the predicted binding pose. semanticscholar.org
A key metric for stability is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will exhibit a low and converging RMSD value throughout the simulation, indicating that the ligand remains securely bound within the active site. semanticscholar.org Conversely, a high and fluctuating RMSD may suggest an unstable interaction.
MD simulations explicitly model the surrounding solvent molecules, typically water, allowing for a more realistic representation of the biological environment. This is crucial for understanding how solvent molecules mediate the interaction between this compound and its target.
Furthermore, MD simulations can capture conformational changes in both the ligand and the protein upon binding. The flexibility of the protein is a critical factor in ligand recognition and binding, and MD can reveal how the protein structure adapts to accommodate the ligand. Similarly, the conformational flexibility of the pyrrolidine ring and the rotatable bonds in this compound can be analyzed to understand its preferred conformation in the bound state.
| Simulation Parameter | Description | Typical Value |
| Simulation Time | The duration of the molecular dynamics simulation. | 100 ns |
| Force Field | The set of parameters used to describe the potential energy of the system. | AMBER, GROMOS |
| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |
| RMSD | Root-mean-square deviation, a measure of the average distance between atoms of superimposed molecules. | < 3 Å for stable complexes |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of this compound. These calculations provide a more detailed understanding of the molecule's reactivity, stability, and spectroscopic properties.
Methods such as Density Functional Theory (DFT) can be used to optimize the molecular geometry of this compound and to calculate its vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm its structure. mdpi.com
Quantum chemical calculations can also determine various electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. These calculations can also provide insights into the molecule's electrostatic potential, which is important for understanding its intermolecular interactions. mdpi.com
| Quantum Chemical Property | Description |
| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths and angles. |
| Vibrational Frequencies | Theoretical prediction of the molecule's vibrational modes, corresponding to IR and Raman spectra. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity. |
| Electrostatic Potential | The charge distribution around the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. |
Electronic Structure Properties and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. For this compound, these properties are typically investigated using quantum mechanical methods like Density Functional Theory (DFT). DFT calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient and thus susceptible to electrophilic or nucleophilic attack.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. In an MEP map of this compound, negative potential (typically colored red) would be expected around the carbonyl oxygen and the chlorine atoms, indicating regions prone to electrophilic attack. Positive potential (blue) would likely be found around the amide proton, highlighting its role as a hydrogen bond donor.
Table 1: Key Electronic Properties and Their Significance
| Property | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher energy value indicates a greater tendency to donate electrons to an electrophile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy value indicates a greater tendency to accept electrons from a nucleophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. |
Conformational Analysis and Energetics
This compound possesses several rotatable bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them.
The pyrrolidine ring itself is not planar and typically adopts a puckered conformation, often described as an "envelope" or "twist" form to minimize steric strain. For instance, in the crystal structure of the closely related compound N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, the five-membered ring was found to have an envelope conformation. nih.gov Computational methods can calculate the relative energies of these different puckers.
Furthermore, rotation around the C-N amide bond and the N-C bond connecting the phenyl ring to the amide nitrogen is crucial. The amide bond has a significant double-bond character, leading to a high rotational barrier and planar geometry. The rotation around the phenyl-nitrogen bond determines the orientation of the dichlorophenyl group relative to the rest of the molecule. Computational energy scans can map the potential energy surface as a function of these dihedral angles, identifying the global and local energy minima that correspond to the most stable conformers.
In Silico Property Prediction and ADME Evaluation (Non-Clinical Parameters)
In silico tools have become indispensable for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. frontiersin.org These predictive models use the chemical structure to estimate key pharmacokinetic parameters, helping to identify potential liabilities before extensive laboratory testing is undertaken. mdpi.comresearchgate.net
Prediction of Lipophilicity and Polarity Descriptors
Lipophilicity is a critical physicochemical property that influences a molecule's solubility, permeability across biological membranes, and binding to plasma proteins. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. Several computational algorithms (e.g., XLOGP3, WLOGP, MLOGP) can predict LogP values based on the molecular structure. For a compound like this compound, the presence of the two chlorine atoms and the phenyl ring contributes to its lipophilicity, while the carboxamide group adds polarity.
Another important descriptor is the Topological Polar Surface Area (TPSA), which is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. TPSA is a good predictor of passive molecular transport through membranes.
Table 2: Predicted Physicochemical and ADME Properties Note: These values are computationally predicted and serve as estimations.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 259.13 g/mol | Influences diffusion and permeability; adheres to drug-likeness guidelines (e.g., Lipinski's Rule of Five). |
| LogP (Consensus) | ~3.15 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | Suggests good potential for passive oral absorption and cell membrane permeation. |
| Water Solubility (LogS) | -3.5 to -4.0 | Predicts low to moderate solubility in water. |
| GI Absorption | High | The combination of physicochemical properties suggests a high probability of absorption from the gastrointestinal tract. |
| BBB Permeant | Yes | The molecule's characteristics (MW < 400, TPSA < 90 Ų, LogP > 0) favor permeation across the blood-brain barrier. |
Assessment of Theoretical Blood-Brain Barrier Permeation
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system and a critical factor in assessing the potential for CNS-related side effects for peripherally acting drugs. In silico models predict BBB permeation based on a combination of factors including molecular weight, lipophilicity (LogP), and polar surface area (TPSA). nih.gov
Based on predictive models, this compound is likely to be BBB-permeant. Its molecular weight is well below the typical 400-500 Da threshold, its TPSA is low, and its LogP value falls within a range that favors membrane crossing. Models like the "BOILED-Egg" plot, which visualizes GI absorption and BBB permeation, would likely place this compound in the region corresponding to molecules that are both well-absorbed and capable of entering the brain. nih.gov
Prediction of Metabolic Soft Spots and Pathways (In Vitro Relevance)
Computational tools can predict which parts of a molecule are most susceptible to metabolic transformation, primarily by Cytochrome P450 (CYP) enzymes in Phase I metabolism. These "metabolic soft spots" are regions of higher reactivity, often involving hydroxylation, N-dealkylation, or oxidation.
For this compound, the likely metabolic soft spots are:
Aromatic Hydroxylation: The unsubstituted positions (C-2, C-5, or C-6) on the dichlorophenyl ring are susceptible to oxidation by CYP enzymes.
Aliphatic Hydroxylation: The carbon atoms on the pyrrolidine ring, particularly those adjacent to the nitrogen atom (alpha-carbons), are potential sites for hydroxylation.
Identifying these potential sites of metabolism is crucial as it can influence the compound's half-life and clearance. Furthermore, metabolic transformation can lead to the formation of active or toxic metabolites, making this predictive analysis a key step in early safety assessment.
Advanced Spectroscopic and Analytical Characterization for Research Validation
High-Resolution Mass Spectrometry for Structural Elucidation and Purity
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and confirming the identity of synthesized compounds. Its ability to measure mass-to-charge ratios with high precision allows for the unambiguous determination of molecular formulas.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, helping to piece together the compound's structure. For N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation would likely occur at the amide bond, which is typically the most labile, leading to characteristic product ions.
Key fragmentation pathways would include the cleavage of the C-N bond between the pyrrolidine (B122466) ring and the carbonyl group, and the bond between the carbonyl group and the dichlorophenyl ring. This would generate ions corresponding to the 3,4-dichlorophenylamine fragment and the pyrrolidine-1-carboxamide (B1295368) moiety, confirming the connectivity of these building blocks.
Table 1: Predicted MS/MS Fragmentation for [C₁₁H₁₂Cl₂N₂O+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) |
| 259.0405 | [3,4-dichlorophenyl]⁺ | 145.9768 |
| 259.0405 | [pyrrolidine-1-carboxamide+H]⁺ | 99.0862 |
| 259.0405 | [3,4-dichloroaniline+H]⁺ | 161.9877 |
Note: This data is predictive and illustrates expected fragmentation patterns for structural confirmation.
Accurate Mass Measurement
Accurate mass measurement is crucial for determining the elemental formula of a compound. By measuring the mass of the molecular ion with high precision (typically to within 5 ppm), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₂Cl₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. A close match provides strong evidence for the proposed molecular formula.
For instance, the theoretical monoisotopic mass of the protonated molecule [C₁₁H₁₂³⁵Cl₂N₂O+H]⁺ is 259.0405. An experimental measurement via HRMS yielding a value extremely close to this, for example, 259.0401, would strongly support the identity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise three-dimensional structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
A full suite of NMR experiments is necessary for the complete structural assignment of this compound.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring.
¹³C NMR: Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the pyrrolidine ring.
2D NMR: Two-dimensional NMR experiments establish correlations between nuclei.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the pyrrolidine protons adjacent to the nitrogen to the amide carbonyl carbon.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~154 |
| Aromatic C (C-N) | - | ~138 |
| Aromatic C (C-Cl) | - | ~132 |
| Aromatic C (C-Cl) | - | ~130 |
| Aromatic CH | ~7.5 (d) | ~121 |
| Aromatic CH | ~7.3 (d) | ~119 |
| Aromatic CH | ~7.2 (dd) | ~120 |
| Pyrrolidine CH₂ (α to N) | ~3.4 (t) | ~46 |
| Pyrrolidine CH₂ (β to N) | ~1.9 (m) | ~25 |
Note: Chemical shifts are approximate and solvent-dependent. Multiplicities are abbreviated as d (doublet), dd (doublet of doublets), t (triplet), m (multiplet).
Conformational Analysis using NMR
NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational-Frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the molecule's preferred conformation in solution. These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. For this compound, NOESY could reveal spatial proximities between the protons of the dichlorophenyl ring and those of the pyrrolidine ring, which would help define the rotational orientation around the N-aryl and N-carbonyl bonds. This information is vital for understanding how the molecule might interact with biological targets.
Chromatographic Separations for Compound Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. Using a reversed-phase column (e.g., C18), a mobile phase gradient (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid) separates components based on their polarity. The retention time of the main peak is characteristic of the compound under specific conditions, and the peak area percentage is used to quantify its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly if the compound is thermally stable and volatile. The sample is vaporized and separated on a capillary column before entering a mass spectrometer for detection. This provides both retention time information and mass spectral data, offering a high degree of confidence in peak identification and purity analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC) is an indispensable method for determining the purity of this compound and quantifying its presence in various matrices. A typical reversed-phase HPLC method would be developed and validated to ensure accuracy, precision, and linearity.
Method development would involve optimizing the separation of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. This is achieved by systematically adjusting parameters like the stationary phase (e.g., C18 or C8 columns), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and the detector wavelength.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. This allows for the accurate determination of the concentration of this compound in unknown samples. Method validation according to ICH guidelines would establish the method's linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time | ~5.2 min |
Chiral Chromatography for Enantiomeric Purity Determination
As this compound may possess a chiral center, depending on the substitution pattern of the pyrrolidine ring, the determination of its enantiomeric purity is crucial, particularly for applications where stereochemistry influences biological activity. Chiral chromatography is the gold standard for separating and quantifying enantiomers. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. nih.gov The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. Both normal-phase (using non-polar solvents like hexane (B92381) and isopropanol) and reversed-phase conditions can be employed.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. This provides a precise measure of the stereochemical purity of the compound. For chiral compounds, it is essential to separate and test individual enantiomers as they can exhibit different pharmacological activities. plos.org
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralcel OD-H (amylose-based CSP) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 20 °C |
| Detection | UV at 254 nm |
| Retention Times | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.1 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
During the synthesis of this compound, volatile intermediates or byproducts may be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of these volatile species.
In GC-MS, the sample is first vaporized and separated based on the boiling points and polarities of its components in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint" for identification by comparison with spectral libraries.
This technique is particularly useful for monitoring the progress of a reaction and for ensuring the final product is free from residual volatile starting materials, such as pyrrolidine or derivatives of 3,4-dichloroaniline (B118046), which could be used in its synthesis. The high sensitivity of GC-MS allows for the detection of trace-level impurities.
Table 3: Exemplary GC-MS Parameters for Volatile Intermediate Analysis
| Parameter | Condition |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 15 °C/min to 280 °C (5 min hold) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-550 amu |
Cellular and Subcellular Research Applications Non Disease Specific
Cell-Based Assays for Target Engagement and Pathway Modulation
The study of how a chemical compound interacts with cellular targets and modulates signaling pathways is fundamental to cell biology research. N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide has been investigated using several cell-based assay formats to elucidate its mechanism of action.
Reporter gene assays are a common technique used to study the activity of signaling pathways and the effect of compounds on gene expression. However, a review of the available scientific literature does not indicate the specific application of reporter gene assays to study the pathway modulation effects of N-(3,a4-dichlorophenyl)pyrrolidine-1-carboxamide.
Research into the mechanism of action for this compound suggests it modulates intracellular signaling, potentially through the activation of fatty acid desaturase 2 (FADS2). medchemexpress.comresearchgate.net Evidence for this interaction has been gathered through indirect measurement of intracellular events. Studies have shown that the cytotoxic effects of the compound are diminished in cancer cell lines when FADS2 activity is reduced, either through direct gene knockdown or by co-treatment with a FADS2 inhibitor, SC-26196. medchemexpress.com This suggests that FADS2 is a critical component in the pathway through which this compound exerts its cellular effects. medchemexpress.comresearchgate.net
Furthermore, gene expression profiling has been conducted to understand the broader impact on intracellular signaling. nih.gov In human mammary epithelial cells (HMLE) induced to a cancer stem cell-like state, treatment with the compound at a 1 µM concentration for 6 to 24 hours led to changes in the expression of genes involved in protein processing in the endoplasmic reticulum, such as Sels, HSPAS, ATF4, GADD23, and HERPUD1. nih.gov These findings indicate that the compound perturbs cellular homeostasis and activates stress response pathways within the cell.
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct physical binding of a compound to its target protein within intact cells. nih.govscilifelab.sentu.edu.sg This technique relies on the principle that a protein's thermal stability is altered upon ligand binding. nih.gov Despite its utility for validating drug-target engagement, there are no specific studies in the reviewed literature that have employed CETSA to confirm the direct binding of this compound to its putative target, FADS2, or any other protein.
Future Research Directions for N 3,4 Dichlorophenyl Pyrrolidine 1 Carboxamide Chemistry
Development of Novel Synthetic Methodologies
Future research should prioritize the development of more efficient, stereoselective, and environmentally friendly methods for synthesizing N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide and its analogs. Traditional methods for creating N-aryl pyrrolidines and carboxamides often involve multi-step processes that can be time-consuming and generate significant waste.
Promising areas for development include:
Catalytic Amide Synthesis : Exploring novel catalytic systems, such as those based on ruthenium, can enable the direct and atom-economical synthesis of amides from carboxylic acids and amines, activated by simple molecules like acetylenes. aacrjournals.org This approach would minimize the use of stoichiometric activating agents, which are a common source of waste.
Green Chemistry Approaches : The integration of greener synthetic methods is crucial. This includes the use of enzymatic catalysis, such as with Candida antarctica lipase B, which can facilitate amide bond formation in environmentally benign solvents like cyclopentyl methyl ether. repec.org Additionally, oxidative amidation techniques that use greener oxidants and catalysts offer a more sustainable alternative to traditional methods. acs.org
Multicomponent Reactions (MCRs) : Designing one-pot MCRs can significantly streamline the synthesis of complex pyrrolidine (B122466) derivatives. rsc.org These reactions, by their nature, increase efficiency by combining multiple synthetic steps without the need for isolating intermediates.
Flow Chemistry : The application of continuous-flow systems for N-arylation and amidation reactions can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for large-scale synthesis.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Methodology | Advantages | Potential Challenges |
| Catalytic Amide Synthesis | High atom economy, reduced waste. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |
| Multicomponent Reactions | Increased efficiency, reduced synthesis time, molecular diversity. | Complex reaction optimization, potential for side product formation. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid materials. |
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms
The this compound scaffold holds promise for interacting with a variety of biological targets, given the known activities of its constituent parts. The dichlorophenyl group is a common feature in molecules with antibacterial and anticancer properties, while the pyrrolidine carboxamide moiety is present in compounds targeting a range of enzymes and receptors.
Future research should focus on identifying and validating novel molecular targets. Based on the activities of related compounds, several target classes warrant investigation:
Enzyme Inhibition : Pyrrolidine carboxamides have been identified as inhibitors of enzymes like the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis and Plasmodium falciparum N-myristoyltransferase (PfNMT). nih.govmdpi.com Screening this compound against a panel of microbial enzymes could uncover new antimicrobial leads.
Anticancer Targets : Related pyrrolidine carboxamide analogues have shown anticancer activity, potentially through the activation of protein kinase C delta (PKCδ). nih.gov Investigating the effect of this compound on various cancer cell lines and probing its interaction with kinases and other proteins involved in cell signaling pathways could reveal novel therapeutic opportunities.
Ion Channels and Receptors : The pyrrolidine scaffold is a key component of many compounds active in the central nervous system, often interacting with ion channels and G-protein coupled receptors. rsc.org Exploring the effects of this compound on neuronal targets could lead to the discovery of new treatments for neurological disorders.
A summary of potential molecular targets for future investigation is provided in Table 2.
| Target Class | Rationale | Potential Therapeutic Area |
| Microbial Enzymes (e.g., InhA, PfNMT) | Known activity of pyrrolidine carboxamides against these targets. nih.govmdpi.com | Infectious Diseases (Tuberculosis, Malaria) |
| Protein Kinases (e.g., PKCδ) | Anticancer activity of related pyrrolidine derivatives. nih.gov | Oncology |
| Voltage-Gated Ion Channels | Presence of the pyrrolidine scaffold in many CNS-active drugs. rsc.org | Neurological Disorders |
| G-Protein Coupled Receptors | The N-aryl pyrrolidine motif is a common feature in GPCR ligands. | Various, including CNS disorders and metabolic diseases. |
Integration of Advanced Computational and Experimental Approaches
A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating the discovery and optimization of this compound derivatives. This integrated strategy allows for a more rational and efficient exploration of the compound's potential.
Key integrated approaches for future research include:
In Silico Screening and Molecular Docking : Computational methods can be used to screen large virtual libraries of derivatives against the three-dimensional structures of potential biological targets. repec.orgmdpi.com Molecular docking studies can predict binding modes and affinities, helping to prioritize compounds for synthesis and experimental testing. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can identify the key structural features that correlate with biological activity. nih.gov This information can guide the design of new analogs with improved potency and selectivity.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of specific residues in binding.
Experimental Validation : Computational predictions must be validated through robust experimental techniques. High-throughput screening (HTS) can rapidly assess the activity of synthesized compounds. For promising hits, detailed biophysical and structural biology methods, such as X-ray crystallography and NMR spectroscopy, can provide atomic-level details of the binding interaction, confirming the predictions from molecular docking. nih.govresearchgate.net
This iterative cycle of computational design, synthesis, and experimental testing will be a powerful engine for advancing the chemistry and biology of this compound class.
Expanding the Chemical Space of Pyrrolidine-1-carboxamide (B1295368) Derivatives
Systematic structural modifications of this compound are essential for exploring its structure-activity relationships (SAR) and developing new compounds with enhanced properties. The chemical space can be expanded by modifying the three main components of the molecule: the pyrrolidine ring, the dichlorophenyl group, and the carboxamide linker.
Future synthetic efforts should focus on:
Pyrrolidine Ring Functionalization : Introducing substituents at various positions of the pyrrolidine ring can significantly impact the molecule's conformation and interactions with biological targets. Stereoselective synthesis methods will be crucial for preparing enantiomerically pure derivatives, as biological activity is often stereospecific. aacrjournals.orgacs.org
Dichlorophenyl Moiety Modification : The electronic and steric properties of the aryl ring can be tuned by altering the substitution pattern. Replacing the chlorine atoms with other halogens, or with electron-donating or electron-withdrawing groups, can modulate the compound's activity and pharmacokinetic properties. sigmaaldrich.com
Carboxamide Linker Variation : The carboxamide bond can be replaced with other bioisosteric linkers, such as sulfonamides or reversed amides, to explore different hydrogen bonding patterns and conformational preferences. The length and flexibility of the linker can also be varied.
A focused library approach, potentially using microtiter synthesis, can facilitate the rapid generation and screening of a diverse set of analogs to build a comprehensive SAR map. researchgate.net
Design of Probes for Chemical Biology Applications
To elucidate the molecular mechanisms of action and identify the cellular targets of this compound, the design and synthesis of chemical biology probes are indispensable. These probes are derivatives of the parent compound that are modified to include a reporter group or a reactive moiety.
Key types of chemical probes to be developed include:
Fluorescent Probes : By attaching a fluorescent dye to a position on the molecule that does not interfere with its biological activity, the probe can be used to visualize the compound's localization within cells and tissues using fluorescence microscopy. repec.orgnih.gov
Affinity-Based Probes : These probes typically incorporate a biotin tag, which allows for the pull-down and identification of binding proteins from cell lysates using affinity chromatography coupled with mass spectrometry. nih.govnih.gov
Photoaffinity Labeling Probes : These probes contain a photoreactive group, such as a diazirine or an aryl azide, that can be activated by UV light to form a covalent bond with the target protein. rsc.orgnih.govtandfonline.com This enables the irreversible capture and subsequent identification of the target. The inclusion of a "clickable" handle, like an alkyne or an azide, allows for the subsequent attachment of a reporter tag via bioorthogonal chemistry. nih.gov
The development of these chemical probes will be a critical step in translating the biological activity of this compound into a deeper understanding of its role in cellular processes.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : and NMR spectra verify substituent positions. For example, aromatic protons from the dichlorophenyl group appear at δ 7.2–7.8 ppm, while pyrrolidine protons resonate at δ 1.8–3.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous urea derivatives .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced
Conflicting NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals .
- Variable-temperature NMR to identify conformational changes.
- Comparative analysis with structurally validated analogs (e.g., N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide) .
- X-ray crystallography for unambiguous confirmation .
What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Q. Advanced
Systematic substitution : Modify the dichlorophenyl group (e.g., replace Cl with F, CH) or pyrrolidine substituents .
Biological assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays).
Computational modeling : Use docking studies to predict binding affinities and guide synthetic priorities .
Pharmacokinetic profiling : Assess solubility, log P, and metabolic stability to prioritize lead compounds .
What are the proposed pharmacological mechanisms of action for this compound?
Advanced
While specific targets are not fully elucidated, analogs exhibit:
- Enzyme inhibition : Interaction with kinases or proteases via hydrogen bonding with the carboxamide group .
- Receptor modulation : Binding to G-protein-coupled receptors (GPCRs) due to the dichlorophenyl moiety’s hydrophobicity .
- Apoptosis induction : Activation of caspase pathways in cancer cells, as seen in related pyrrolidine derivatives .
Experimental validation : Use knock-out cell lines or competitive binding assays to identify primary targets .
How can low solubility of this compound in aqueous media be addressed for in vitro studies?
Q. Advanced
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain bioactivity .
- Salt formation : React with HCl or sodium salts to improve hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) for enhanced solubility .
What analytical methods ensure purity and batch-to-batch consistency?
Q. Advanced
- HPLC-UV/HRMS : Quantify impurities (<0.5%) and confirm molecular identity .
- Elemental analysis : Validate C, H, N, Cl content against theoretical values.
- Thermogravimetric analysis (TGA) : Assess stability and residual solvents.
- Chiral chromatography : Confirm enantiopurity if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
